1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring, an ethoxyethyl chain, and a methoxyphenethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea typically involves a multi-step process:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2,5-dioxopyrrolidinone ring. This can be achieved through the cyclization of a suitable precursor, such as glutamic acid or its derivatives, under acidic or basic conditions.
Attachment of the Ethoxyethyl Chain: The next step involves the introduction of the ethoxyethyl chain. This can be accomplished through an etherification reaction, where the pyrrolidinone ring is reacted with an ethoxyethyl halide in the presence of a base such as potassium carbonate.
Formation of the Urea Moiety: The final step involves the coupling of the intermediate with 4-methoxyphenethylamine to form the urea linkage. This can be achieved using a coupling reagent such as carbonyldiimidazole (CDI) or triphosgene under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyphenethyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The urea moiety can be reduced to form amines or other reduced products.
Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenethyl group can yield quinones, while reduction of the urea moiety can produce amines.
Scientific Research Applications
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or tool compound in biological assays to study cellular processes or protein interactions.
Industrial Applications: The compound’s chemical properties can be leveraged in various industrial processes, such as catalysis or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pyrrolidinone ring and urea moiety can form hydrogen bonds or other interactions with target proteins, modulating their activity. The ethoxyethyl and methoxyphenethyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-hydroxyphenethyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-chlorophenethyl)urea: Similar structure but with a chloro group instead of a methoxy group.
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-nitrophenethyl)urea: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The methoxy group can influence the compound’s electronic properties and reactivity, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-25-15-4-2-14(3-5-15)8-9-19-18(24)20-10-12-26-13-11-21-16(22)6-7-17(21)23/h2-5H,6-13H2,1H3,(H2,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXRKJKHZYFKKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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